3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic Acid
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Overview
Description
3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound that features a pyrrole ring substituted with dimethylphenyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common approach is the Michael addition of N-heterocycles to chalcones, followed by further functionalization . The reaction conditions often include the use of catalysts such as 1,3-bis(carboxymethyl)imidazolium chloride, which promotes the addition reaction under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of sustainable catalysts and minimizing waste, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens or other functional groups .
Scientific Research Applications
3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar core structure but differs in the substituents on the aromatic rings.
Indole derivatives: These compounds have a similar heterocyclic structure and exhibit diverse biological activities.
Uniqueness
3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H20FNO2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[1-(2,3-dimethylphenyl)-5-(4-fluorophenyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C21H20FNO2/c1-14-4-3-5-19(15(14)2)23-18(11-13-21(24)25)10-12-20(23)16-6-8-17(22)9-7-16/h3-10,12H,11,13H2,1-2H3,(H,24,25) |
InChI Key |
BYRBXUMSAGQXQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CC=C2C3=CC=C(C=C3)F)CCC(=O)O)C |
Origin of Product |
United States |
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